molecular formula C16H17N3O B6590672 [5-amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol CAS No. 1171367-28-4

[5-amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol

Cat. No. B6590672
CAS RN: 1171367-28-4
M. Wt: 267.33 g/mol
InChI Key: IVMRZRXRZPXFMU-UHFFFAOYSA-N
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Description

[5-amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol, also known as ABM, is a chemical compound that has been of great interest to scientists due to its potential applications in various fields.

Mechanism of Action

Target of Action

Similar compounds such as phenylethanolamine and its analogs are known to interact with various receptors and enzymes in the body

Mode of Action

It’s likely that it interacts with its targets in a manner similar to other phenylethylamine derivatives, which typically involve nucleophilic aromatic substitution reactions . These reactions can lead to changes in the activity of the target proteins, potentially altering cellular functions.

Biochemical Pathways

Phenylethanolamine and its analogs are known to influence several biochemical pathways, including those involved in the synthesis of aromatic compounds . The compound may also affect the metabolism of other substances in the body, leading to downstream effects on various physiological processes.

Pharmacokinetics

Phenylethanolamine, a structurally similar compound, follows a “two-compartment model” after intravenous administration, with a plasma half-life of about 30 minutes . This suggests that [5-amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol may have similar absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Based on its structural similarity to phenylethanolamine, it may have cardiovascular activity

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, air pollution, particularly PM2.5, can exacerbate health inequality and influence the intergenerational health transmission model . Additionally, environmental measures like vegetation protection and sulfur dioxide emission reduction can correlate with lower PM2.5 levels, whereas economic growth and transport volume often align with increased pollution .

Advantages and Limitations for Lab Experiments

One advantage of using [5-amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol in lab experiments is its relatively low toxicity compared to other chemotherapy drugs. However, this compound is also relatively unstable and can degrade over time, making it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on [5-amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol. One area of interest is the development of more stable and potent derivatives of this compound for use in cancer treatment. Another area of interest is the investigation of this compound's potential applications in other diseases, such as neurodegenerative disorders. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various biological systems.
Conclusion
In conclusion, this compound is a promising chemical compound that has potential applications in cancer treatment and other fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives in various applications.

Synthesis Methods

The synthesis of [5-amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol involves the reaction of 2-phenylethylamine with 2-carbomethoxybenzaldehyde in the presence of sodium methoxide. The resulting product is then treated with hydrochloric acid to obtain this compound.

Scientific Research Applications

[5-amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. This compound has also been found to enhance the effects of chemotherapy drugs, making it a promising candidate for combination therapy.

properties

IUPAC Name

[5-amino-1-(2-phenylethyl)benzimidazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c17-13-6-7-15-14(10-13)18-16(11-20)19(15)9-8-12-4-2-1-3-5-12/h1-7,10,20H,8-9,11,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMRZRXRZPXFMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)N)N=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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